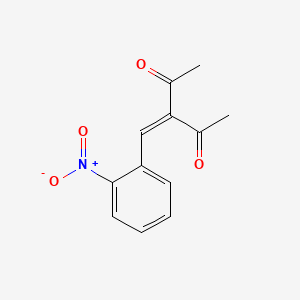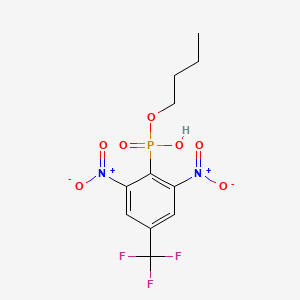
Diethyl 2,3-diethoxysuccinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2,3-dietoxisuccinato de dietilo es un compuesto orgánico con la fórmula molecular C12H22O6. Es un derivado diéster del ácido succínico, caracterizado por la presencia de dos grupos etoxi unidos a la cadena principal del succinato. Este compuesto es de interés en varios campos de la química debido a sus características estructurales únicas y su reactividad.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El 2,3-dietoxisuccinato de dietilo se puede sintetizar mediante la esterificación del ácido succínico con etanol en presencia de un catalizador ácido. La reacción generalmente implica calentar los reactivos en condiciones de reflujo para impulsar la esterificación hasta completarse. El producto se purifica luego mediante destilación o recristalización .
Métodos de producción industrial
En un entorno industrial, la producción de 2,3-dietoxisuccinato de dietilo puede implicar procesos de esterificación continuos donde el ácido succínico y el etanol se alimentan a un reactor con un catalizador ácido. La mezcla de reacción se destila continuamente para separar el producto éster de los subproductos de la reacción y los materiales de partida no reaccionados .
Análisis De Reacciones Químicas
Tipos de reacciones
El 2,3-dietoxisuccinato de dietilo experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar 2,3-dioxo succinato de dietilo.
Reducción: Las reacciones de reducción pueden convertirlo en 2,3-dihidroxisuccinato de dietilo.
Sustitución: Las reacciones de sustitución nucleofílica pueden reemplazar los grupos etoxi con otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: Se pueden utilizar nucleófilos como aminas o tioles en condiciones básicas o ácidas.
Principales productos formados
Oxidación: 2,3-dioxo succinato de dietilo.
Reducción: 2,3-dihidroxisuccinato de dietilo.
Sustitución: Varios succinatos sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
El 2,3-dietoxisuccinato de dietilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se puede utilizar en estudios que involucran reacciones catalizadas por enzimas y vías metabólicas.
Medicina: Sirve como precursor para la síntesis de compuestos farmacéuticos.
Industria: El 2,3-dietoxisuccinato de dietilo se utiliza en la producción de polímeros y como plastificante.
Mecanismo De Acción
El mecanismo por el cual el 2,3-dietoxisuccinato de dietilo ejerce sus efectos depende de la reacción o aplicación específica. En las reacciones catalizadas por enzimas, puede actuar como un sustrato que se transforma a través de la actividad catalítica de la enzima. Los objetivos moleculares y las vías involucradas varían según el contexto biológico o químico específico .
Comparación Con Compuestos Similares
Compuestos similares
Succinato de dietilo: Un éster más simple del ácido succínico sin los grupos etoxi.
2,3-diisopropilsuccinato de dietilo: Un compuesto similar con grupos isopropilo en lugar de grupos etoxi.
2,3-dimetoxisuccinato de dietilo: Un compuesto con grupos metoxi en lugar de grupos etoxi.
Singularidad
El 2,3-dietoxisuccinato de dietilo es único debido a la presencia de grupos etoxi, que imparten propiedades químicas y reactividad distintas en comparación con otros derivados del succinato. Esta singularidad lo hace valioso en aplicaciones sintéticas específicas y contextos de investigación .
Propiedades
Número CAS |
7153-16-4 |
|---|---|
Fórmula molecular |
C12H22O6 |
Peso molecular |
262.30 g/mol |
Nombre IUPAC |
diethyl 2,3-diethoxybutanedioate |
InChI |
InChI=1S/C12H22O6/c1-5-15-9(11(13)17-7-3)10(16-6-2)12(14)18-8-4/h9-10H,5-8H2,1-4H3 |
Clave InChI |
KWALRSPAGVOALG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C(C(=O)OCC)OCC)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[(3-Chloroanilino)carbonyl]amino}benzoic acid](/img/structure/B11954095.png)


![(3-Methyl-3-bicyclo[2.2.1]heptanyl) 4-nitrobenzoate](/img/structure/B11954108.png)




![2-((E)-{[4-(4-{[(E)-(2-Hydroxy-5-nitrophenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)-4-nitrophenol](/img/structure/B11954162.png)


![Benzene, hexakis[[[4-(1,1-dimethylethyl)phenyl]thio]methyl]-](/img/structure/B11954176.png)
